Monosodium phosphate

描述

属性

IUPAC Name |

sodium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2PO4, H2NaO4P | |

| Record name | monosodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monosodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent), Array | |

| Record name | Sodium phosphate monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7035222 | |

| Record name | Monosodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, A white odourless, slightly deliquescent powder, crystals or granules, Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOSODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium phosphate, monobasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol or ether, White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/, In water, 85 g/100 mL | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MONOSODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2360 kg/cu m, Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, monoclinic crystals, White crystalline powder | |

CAS No. |

7558-80-7, 7632-05-5, 89140-32-9 | |

| Record name | Sodium phosphate monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dihydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7I04HPUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 75, 200 °C (decomposes) | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

monosodium phosphate chemical formula and structure

An In-depth Technical Guide to Monosodium Phosphate (B84403): Chemical Formula, Structure, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of monosodium phosphate (MSP), covering its fundamental chemical properties, structure, and various forms. It includes detailed experimental protocols for its synthesis, preparation of solutions, and analysis, along with key quantitative data presented for easy reference.

Nomenclature and Chemical Formula

This compound (MSP), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is an inorganic compound with the chemical formula NaH₂PO₄ .[1][2] It is a sodium salt of phosphoric acid, widely used across the food, pharmaceutical, and industrial sectors for its buffering and sequestering properties.[3] MSP is available in an anhydrous form as well as monohydrate and dihydrate forms.[1]

Chemical Structure

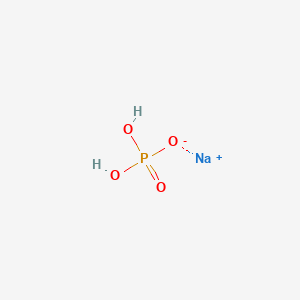

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a dihydrogen phosphate anion (H₂PO₄⁻).[1] The anion is characterized by a central phosphorus atom tetrahedrally bonded to four oxygen atoms. Two of these oxygen atoms are bonded to hydrogen atoms, giving the anion its acidic properties.

Physical and Chemical Properties

This compound is a white, crystalline powder or granular substance that is odorless and highly soluble in water.[2][3] Its aqueous solutions are mildly acidic.[3][4] Key properties are summarized in the table below.

| Property | Value |

| Molar Mass (Anhydrous) | 119.98 g/mol [5] |

| Appearance | White powder or crystals[1][2] |

| Density (Anhydrous) | 2.36 g/cm³[1] |

| Solubility in Water | 59.9 g/100 mL (at 0°C)[1] |

| pKa | 6.8 - 7.2[1][6] |

| pH (0.1 M solution) | ~4.5[7] |

| Melting Point | Decomposes upon heating[2] |

Hydrated Forms

MSP commonly exists in three forms, which differ by their water of crystallization. The choice of form often depends on the specific application and desired physical properties, though they are chemically equivalent in aqueous solutions.[8]

| Form | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting/Decomposition Point (°C) |

| Anhydrous | NaH₂PO₄ | 119.98[5] | 2.36[1] | Decomposes >169[1] |

| Monohydrate | NaH₂PO₄·H₂O | 138.01[9] | 2.04[10] | Loses water at 100[7] |

| Dihydrate | NaH₂PO₄·2H₂O | 156.01[9] | 1.915[10] | Decomposes at 60[10] |

Synthesis and Key Reactions

The industrial production of this compound is primarily achieved through the partial neutralization of phosphoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][3][11]

Industrial Synthesis Workflow

The general manufacturing process involves several key stages, from raw material processing to the final purified product.

Caption: Workflow for the industrial production of MSP.

Thermal Decomposition

When heated, this compound undergoes condensation reactions to form pyrophosphates and metaphosphates. Heating above 169°C yields disodium (B8443419) pyrophosphate, and further heating to 550°C produces trisodium (B8492382) trimetaphosphate.[1]

Caption: Thermal decomposition pathway of NaH₂PO₄.

Acid-Base Equilibria

The dihydrogen phosphate ion (H₂PO₄⁻) is the conjugate base of phosphoric acid (H₃PO₄) and the conjugate acid of the monohydrogen phosphate ion (HPO₄²⁻). This relationship is central to the phosphate buffer system, which is effective at maintaining pH in the range of 6.2 to 8.2.

Caption: Acid-base equilibria of the phosphate buffer system.

Experimental Protocols

Protocol 1: Laboratory Preparation of 1M this compound Solution

Objective: To prepare 1000 mL of a 1M aqueous solution of this compound.

Materials:

-

This compound, anhydrous (NaH₂PO₄), M.W. 119.98 g/mol

-

Deionized or distilled water

-

1000 mL volumetric flask

-

Beaker (2 L)

-

Magnetic stirrer and stir bar

-

Weighing scale

Methodology:

-

Accurately weigh 119.98 g of anhydrous this compound.[2]

-

Transfer the powder to a 2 L beaker containing approximately 800 mL of deionized water.[2]

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved. Note that anhydrous MSP is hygroscopic and should be weighed promptly.[2]

-

Carefully transfer the solution to a 1000 mL volumetric flask.

-

Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask.

-

Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.[2]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

For sterile applications, the solution can be autoclaved (121°C, 15 psi for 20 minutes).[2] Store at room temperature.[2]

Protocol 2: Generalized Synthesis via Neutralization

Objective: To synthesize this compound from phosphoric acid and sodium hydroxide.

Materials:

-

85% Phosphoric acid (H₃PO₄)

-

50% Sodium hydroxide (NaOH) solution

-

pH meter or indicator strips

-

Reaction vessel with stirring and temperature control

-

Crystallizer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Reaction: Place a calculated amount of phosphoric acid into the reaction vessel. Slowly add the sodium hydroxide solution while stirring continuously. The reaction is exothermic; maintain the temperature as required by the specific process, often elevated to ensure complete reaction.[12]

-

pH Control: Monitor the pH of the solution. The addition of NaOH is stopped when the pH reaches the target range for this compound formation, typically between 4.0 and 5.5.[1] Precise control of the acid-to-base molar ratio is critical.[3][12]

-

Purification: The resulting solution may be filtered to remove any insoluble impurities.[13]

-

Crystallization: Transfer the hot, concentrated solution to a crystallizer. Cool the solution slowly to induce the formation of this compound crystals. The specific hydrate (B1144303) (anhydrous, mono-, or dihydrate) that crystallizes depends on the temperature.[12]

-

Separation: Separate the crystals from the mother liquor by centrifugation or vacuum filtration.[12]

-

Drying: Dry the crystals in an oven at an appropriate temperature to remove residual moisture and, if desired, to drive off the water of crystallization to produce the anhydrous form. For example, the monohydrate loses its water at 100°C.[7]

Protocol 3: Gravimetric Analysis of Phosphate Content

Objective: To determine the phosphate content in a sample by precipitation as quinolinium phosphomolybdate. This is a standard method applicable to phosphate salts.

Materials:

-

Sample containing this compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Quimociac reagent

-

Hot plate

-

Filtration apparatus (Gooch crucible or similar)

-

Drying oven (250°C)

-

Dessicator

Methodology:

-

Sample Preparation: Accurately weigh a sample of the material (e.g., 2.0 g) into a flask.[10]

-

Digestion: Add 30 mL of concentrated HNO₃ and 5 mL of concentrated HCl to the flask. Heat the mixture on a hot plate in a fume hood until the sample is fully digested and the volume is reduced to approximately 15 mL. Do not allow it to boil to dryness.[10]

-

Dilution: Cool the flask and quantitatively transfer the contents to a beaker, diluting with distilled water to a total volume of about 100 mL.[10]

-

Precipitation: Heat the solution to boiling. Add 50 mL of quimociac reagent, cover with a watch glass, and continue to boil until a stable precipitate forms and the supernatant liquid is clear.[10]

-

Cooling and Filtration: Cool the beaker to room temperature. Filter the precipitate through a pre-weighed Gooch crucible. Wash the precipitate thoroughly with distilled water.

-

Drying and Weighing: Dry the crucible containing the precipitate in an oven at 250°C until a constant weight is achieved. Cool the crucible in a desiccator before each weighing.

-

Calculation: The weight of the phosphate in the sample is calculated from the weight of the quinolinium phosphomolybdate precipitate using a gravimetric factor.

References

- 1. newalliance.co.in [newalliance.co.in]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. epa.gov [epa.gov]

- 4. The manufacture of this compound from wet process acid by amine extraction [open.uct.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. canterbury.ac.nz [canterbury.ac.nz]

- 9. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. fao.org [fao.org]

- 13. chemignition.com [chemignition.com]

An In-depth Technical Guide to the Properties of Monosodium Phosphate Anhydrous vs. Monohydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium phosphate (B84403) (MSP), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is a widely utilized excipient in the pharmaceutical industry.[1] Valued for its buffering capacity, it plays a critical role in controlling the pH of formulations, which is essential for drug stability, solubility, and bioavailability.[1] MSP is available in different forms, most commonly as anhydrous (NaH₂PO₄) and monohydrate (NaH₂PO₄·H₂O).[2][3] While chemically similar, the presence of a water molecule in the monohydrate form leads to distinct physicochemical properties that are of paramount importance for formulation scientists and researchers. This guide provides a detailed comparison of these two forms, outlines key experimental protocols for their characterization, and offers visual aids to understand their relationship and application.

Physicochemical Properties: A Comparative Analysis

The primary distinction between the anhydrous and monohydrate forms of monosodium phosphate lies in the presence of water of crystallization in the latter. This seemingly small difference has significant implications for several key properties, as summarized in the table below.

| Property | This compound Anhydrous | This compound Monohydrate |

| Molecular Formula | NaH₂PO₄ | NaH₂PO₄·H₂O |

| Molecular Weight | 119.98 g/mol [4] | 137.99 g/mol [5][] |

| Appearance | White crystalline powder or granules[5][7] | Colorless or white, slightly deliquescent crystals or granules[5] |

| Density | 2.36 g/cm³[2] | 2.04 g/cm³[5] |

| Melting Point | Decomposes at >200°C, forming sodium acid pyrophosphate above 225°C[5] | Loses water of crystallization at 100°C[5] |

| pH (1% solution) | 4.2 - 4.6[4] | 4.1 - 4.5[5] |

| Solubility in Water | Highly soluble[1][7] | Very soluble[5] |

| Hygroscopicity | Slightly hygroscopic[5] | Slightly deliquescent/hygroscopic[5] |

| Water Content | ≤ 2.0% (as per USP loss on drying)[4] | 10.0 - 15.0% (as per USP loss on drying)[4] |

Implications for Pharmaceutical Development

The choice between the anhydrous and monohydrate forms is a critical decision in drug formulation. The lower moisture content of the anhydrous form may be advantageous for moisture-sensitive active pharmaceutical ingredients (APIs), enhancing the stability of the final product.[8] Conversely, the monohydrate, being more common, is often more readily available and may be more cost-effective.

The difference in molecular weight must be accounted for when preparing buffer solutions of a specific molarity. Using the same mass of the two forms will result in different molar concentrations of the phosphate buffer, which can significantly impact the formulation's pH and stability. Once dissolved in an aqueous solution, the two forms are indistinguishable as they both dissociate to provide the same ions.[9]

The thermal behavior of the two forms is also distinct. The monohydrate loses its water of crystallization at 100°C, a factor to consider in manufacturing processes involving heat, such as drying or granulation.[5] The anhydrous form is stable at this temperature but will undergo decomposition at significantly higher temperatures to form pyrophosphates.[2][5]

Experimental Protocols

Accurate characterization of this compound is crucial for ensuring the quality and consistency of pharmaceutical formulations. The following are detailed methodologies for key experiments.

Determination of Water Content (Loss on Drying)

This method is based on the United States Pharmacopeia (USP) general chapter <921>.[9][10]

-

Principle: This gravimetric method determines the amount of volatile matter (assumed to be water) driven off from a sample upon heating.

-

Apparatus: Drying oven, analytical balance, weighing bottle with a stopper.

-

Procedure:

-

Tare a clean and dry weighing bottle.

-

Transfer a accurately weighed sample of about 2 grams of this compound into the weighing bottle and cover it with the stopper.

-

Place the weighing bottle in a drying oven, remove the stopper and leave it in the oven.

-

For the monohydrate form, dry at 60°C for 1 hour, then at 105°C for 4 hours.[4]

-

For the anhydrous form, dry at 60°C for 1 hour, then at 105°C for 4 hours.[4]

-

After the specified time, close the weighing bottle with its stopper and transfer it to a desiccator to cool to room temperature.

-

Weigh the weighing bottle with the dried sample.

-

The loss in weight is calculated as a percentage of the initial sample weight.

-

pH Determination

This protocol is based on the USP general chapter <791>.[7][11]

-

Principle: The pH of a solution is measured potentiometrically using a calibrated pH meter with a glass electrode and a reference electrode.

-

Apparatus: pH meter with a glass electrode, magnetic stirrer, beakers, calibrated thermometers.

-

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Prepare a 1% w/v solution of this compound in purified water.

-

Maintain the temperature of the solution at 25 ± 2°C.[7]

-

Immerse the electrode(s) in the solution and stir gently.

-

Record the pH reading when it becomes stable.

-

Solubility Determination

A standard shake-flask method is commonly employed to determine the equilibrium solubility.

-

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the supernatant is then determined.

-

Apparatus: Conical flasks, constant temperature shaker bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a conical flask.

-

Place the flask in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining suspended solids.

-

Accurately dilute the clear supernatant and analyze the concentration of phosphate ions using a suitable analytical technique like ion chromatography or a colorimetric method.

-

Hygroscopicity Testing

This protocol provides a general framework for assessing the moisture absorption characteristics of a powder.

-

Principle: The sample is exposed to a controlled high-humidity environment, and the change in mass is monitored over time.

-

Apparatus: Controlled humidity chamber, analytical balance, weighing dishes.

-

Procedure:

-

Accurately weigh a sample of the this compound powder into a pre-weighed dish.

-

Place the dish in a controlled humidity chamber set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

-

At predetermined time intervals, remove the sample and quickly weigh it.

-

Continue until the weight of the sample becomes constant, indicating that equilibrium has been reached.

-

The percentage increase in weight is calculated to determine the hygroscopicity.

-

Visualizations

Relationship between Anhydrous and Hydrated Forms

The following diagram illustrates the transitions between the anhydrous, monohydrate, and dihydrate forms of this compound, primarily driven by temperature changes.

Workflow for Selecting the Appropriate Form

This diagram provides a logical workflow for researchers and formulators to select the most suitable form of this compound for their specific application.

Intermolecular Forces in this compound Monohydrate

This diagram illustrates the key intermolecular forces within the crystal lattice of this compound monohydrate, highlighting the role of the water molecule in forming hydrogen bonds.

The choice between this compound anhydrous and monohydrate is a nuanced one that requires careful consideration of the specific application, the properties of the active pharmaceutical ingredient, and the manufacturing process. While they are chemically equivalent in solution, their solid-state properties, particularly water content and thermal stability, are significantly different. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the successful development of stable and effective pharmaceutical products.

References

- 1. Water Determination | USP-NF [uspnf.com]

- 2. uspbpep.com [uspbpep.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. â©921⪠Water Determination [doi.usp.org]

- 11. â©791⪠pH [doi.usp.org]

Physicochemical Properties of Monosodium Phosphate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monosodium phosphate (B84403) (MSP), also known as sodium dihydrogen phosphate (NaH₂PO₄), is an inorganic compound widely utilized in research and the pharmaceutical industry for its properties as a buffering agent, acidulant, and sequestrant.[1][2] Its high solubility in water and acidic nature make it a crucial component in the formulation of a wide range of products, including pharmaceuticals, food, and for water treatment.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of monosodium phosphate solutions, presenting quantitative data, detailed experimental protocols, and logical workflows to support laboratory and development activities.

Core Physicochemical Properties

The key physicochemical properties of this compound solutions—solubility, pH, density, viscosity, and buffer capacity—are critical for its application in various scientific and industrial settings. Understanding these properties is essential for accurate formulation, process optimization, and ensuring product stability and efficacy.

Data Summary

The following tables summarize the quantitative data for the key physicochemical properties of this compound solutions.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 59.9[4] |

| 20 | 85[5] |

| 25 | 87[2] |

| 25 | 94.9 (monohydrate)[5][6] |

| 100 | 234[7] |

Note: The solubility of this compound increases significantly with temperature.[8]

Table 2: pH of this compound Solutions at 25°C

| Concentration | pH |

| 1% solution | 4.1 - 5.0[6] |

| 1% solution | 4.4 - 4.5 (monohydrate)[5] |

| 0.1 M | 4.5[6] |

| 2% solution | 5.01[9] |

Note: this compound solutions are mildly acidic.[2][3] The pKa of the dihydrogen phosphate ion (H₂PO₄⁻) is typically in the range of 6.8 to 7.2.[4][5][6]

Table 3: Density of Anhydrous this compound

| Property | Value |

| Density | 2.36 g/cm³[4] |

Note: The density of this compound solutions increases with concentration.[10][11]

Table 4: Viscosity of Aqueous Phosphate Solutions

| Observation |

| The dynamic viscosity of phosphate salt solutions increases exponentially with concentration.[10] This is attributed to the hydrogen bonding capabilities of the phosphate ions.[10] |

| Viscosity of phosphate solutions decreases as temperature increases.[12] |

Note: Specific viscosity values are dependent on the precise concentration, temperature, and the specific phosphate salt used (mono-, di-, or tribasic).[12][13][14]

Table 5: Buffer Capacity of Phosphate Buffers

| Property | Description |

| Definition | The ability of a buffer solution to resist a change in pH upon the addition of an acid or base.[15] |

| Measurement | It is measured as the amount of acid or base required to change the pH of one liter of the buffer solution by one pH unit.[15][16] |

| Maximum Capacity | The buffering capacity is maximal when the pH of the solution is equal to the pKa of the buffering species.[17] For the H₂PO₄⁻/HPO₄²⁻ pair, this is around pH 7.2. |

| Concentration Dependence | Higher concentrations of the buffer components lead to a higher buffer capacity.[18] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound solutions are provided below. These protocols are foundational and can be adapted based on specific laboratory equipment and research needs.

Determination of Solubility

Objective: To determine the maximum amount of this compound that can be dissolved in a given amount of water at a specific temperature.

Materials:

-

This compound (anhydrous or a specific hydrate)

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters)

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Equilibration: Place the container in a temperature-controlled water bath set to the desired temperature. Allow the solution to stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrated, stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Analysis:

-

Gravimetric Method: Weigh the collected supernatant. Evaporate the water in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight of the dried MSP is achieved. The solubility can then be calculated as grams of MSP per 100 mL or 100 g of water.

-

Instrumental Analysis: Alternatively, the concentration of phosphate in the filtered supernatant can be determined using techniques like ion chromatography or spectrophotometry after appropriate dilution.

-

pH Measurement

Objective: To accurately measure the pH of a this compound solution.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4, 7, and 10)

-

This compound solution of known concentration

-

Beakers

-

Distilled or deionized water

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the MSP solution (e.g., pH 4 and 7).[19]

-

Sample Preparation: Prepare the this compound solution of the desired concentration by dissolving a known mass of MSP in a known volume of distilled water.

-

Measurement: Rinse the pH electrode with distilled water and gently blot it dry. Immerse the electrode in the MSP solution.[19]

-

Stabilization and Reading: Allow the pH reading to stabilize before recording the value.[19] Ensure the temperature of the sample is recorded as pH is temperature-dependent.

Density Determination

Objective: To measure the density of a this compound solution.

Materials:

-

Pycnometer or a graduated cylinder and an analytical balance

-

This compound solution of known concentration

-

Distilled or deionized water

-

Thermometer

Procedure using a Pycnometer (for high accuracy):

-

Clean and Dry: Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.

-

Fill with Water: Fill the pycnometer with distilled water of a known temperature and weigh it again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Fill with Sample: Empty and dry the pycnometer, then fill it with the this compound solution at the same temperature.

-

Weigh Sample: Weigh the pycnometer filled with the MSP solution.

-

Calculation: The density of the solution is the mass of the solution (weight of filled pycnometer minus weight of empty pycnometer) divided by the volume of the pycnometer.

Procedure using a Graduated Cylinder (for routine measurements):

-

Weigh Cylinder: Weigh a clean, dry graduated cylinder.[20][21]

-

Add Solution: Add a known volume of the this compound solution to the graduated cylinder.[20][21]

-

Weigh Again: Reweigh the graduated cylinder containing the solution.

-

Calculation: The density is the mass of the solution (final mass minus initial mass) divided by the measured volume.[20][21]

Viscosity Measurement

Objective: To determine the viscosity of a this compound solution.

Materials:

-

Viscometer (e.g., Ostwald, Ubbelohde, or rotational viscometer)[22][23][24]

-

Temperature-controlled bath

-

This compound solution of known concentration

-

Stopwatch

Procedure using an Ostwald Viscometer:

-

Calibration: Determine the viscometer constant by measuring the flow time of a liquid with a known viscosity and density (e.g., distilled water) at a specific temperature.

-

Sample Loading: Introduce a precise volume of the this compound solution into the viscometer.

-

Thermal Equilibration: Place the viscometer in a temperature-controlled bath until the sample reaches the desired temperature.[25]

-

Flow Time Measurement: Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.[23]

-

Calculation: The kinematic viscosity can be calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the solution.[22]

Determination of Buffer Capacity

Objective: To experimentally determine the buffer capacity of a this compound solution.

Materials:

-

This compound buffer solution

-

Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) solutions

-

Calibrated pH meter

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Initial pH: Place a known volume of the this compound buffer solution in a beaker and measure its initial pH.[26]

-

Titration:

-

With Base: Slowly add a standardized strong base from a burette in small, known increments.[27] After each addition, stir the solution and record the pH. Continue until the pH has changed by at least one unit.[16][26]

-

With Acid: Repeat the titration with a fresh sample of the buffer solution using a standardized strong acid.

-

-

Data Analysis: Plot the pH of the solution versus the moles of acid or base added. The buffer capacity is calculated as the moles of added acid or base per unit change in pH.[16][17]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound solutions.

References

- 1. getwsu.com [getwsu.com]

- 2. This compound | 7758-80-7 [chemicalbook.com]

- 3. mtroyal.com.tr [mtroyal.com.tr]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. alchembio.com [alchembio.com]

- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. primescholars.com [primescholars.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. benchchem.com [benchchem.com]

- 18. chegg.com [chegg.com]

- 19. Preparation of Buffers & pH Measurement.pptx [slideshare.net]

- 20. phsapchemvance.weebly.com [phsapchemvance.weebly.com]

- 21. sciencegeek.net [sciencegeek.net]

- 22. Viscosity measurement using ostwald viscometer | PPTX [slideshare.net]

- 23. scimed.co.uk [scimed.co.uk]

- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 25. phys.chem.elte.hu [phys.chem.elte.hu]

- 26. scribd.com [scribd.com]

- 27. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

An In-depth Technical Guide to the Synthesis and Production of Monosodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and production of monosodium phosphate (B84403) (MSP), with a focus on methods suitable for producing high-purity grades required in pharmaceutical and research applications. This document details the underlying chemistry, production methodologies, purification techniques, and quality control parameters.

Introduction

Monosodium phosphate (NaH₂PO₄), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is an inorganic compound widely utilized in various industries, including pharmaceuticals, food and beverage, and water treatment.[1] In the pharmaceutical sector, it serves as a buffering agent to maintain pH stability in formulations, an excipient in tablet and capsule manufacturing, and a component in some saline laxatives.[2][3] MSP exists in anhydrous form, as well as monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O) crystalline forms.[4] The production of MSP for pharmaceutical use demands stringent control over purity and impurity profiles, necessitating carefully selected raw materials and controlled manufacturing processes.

Core Synthesis Methodologies

The industrial production of this compound is primarily achieved through the neutralization of phosphoric acid with a sodium alkali. The choice of raw materials, particularly the source of phosphoric acid, is a critical determinant of the final product's purity and the complexity of the production process.

Starting Materials

-

Phosphoric Acid (H₃PO₄): The primary source of the phosphate group. Two main grades are used:

-

Thermal Phosphoric Acid: Produced by burning elemental phosphorus, this acid is of high purity and is the preferred starting material for food and pharmaceutical-grade MSP, as it contains minimal impurities.[5]

-

Wet-Process Phosphoric Acid: Derived from the reaction of phosphate rock with sulfuric acid, this grade is less expensive but contains a significant amount of impurities, including heavy metals (arsenic, lead), iron, aluminum, sulfates, and fluorides.[6] Its use for high-purity applications requires extensive purification.[7]

-

-

Sodium Alkali:

-

Sodium Hydroxide (B78521) (NaOH): A strong base that reacts exothermically with phosphoric acid.

-

Sodium Carbonate (Na₂CO₃) / Soda Ash: A weaker base that reacts with phosphoric acid to produce carbon dioxide as a byproduct.[8]

-

Neutralization Reactions

The fundamental chemistry involves the partial neutralization of phosphoric acid. The molar ratio of the reactants is controlled to achieve the desired endpoint, where the dihydrogen phosphate anion (H₂PO₄⁻) is the predominant species.

Using Sodium Hydroxide: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O[8]

This reaction is a straightforward acid-base neutralization. It is highly exothermic, and temperature control is crucial to prevent side reactions and ensure safety.

Using Sodium Carbonate: H₃PO₄ + Na₂CO₃ → NaH₂PO₄ + NaHCO₃ Further reaction: H₃PO₄ + NaHCO₃ → NaH₂PO₄ + H₂O + CO₂ Overall: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂[8]

This reaction proceeds with the evolution of carbon dioxide gas, which requires appropriate reactor design to handle the foaming. The reaction is less exothermic than with sodium hydroxide.

Industrial Production Workflow

A typical industrial process for producing high-purity this compound involves several key stages, from raw material handling to final product packaging.

Production from Thermal Phosphoric Acid

This process is relatively straightforward due to the high purity of the starting acid.

-

Reaction: High-purity phosphoric acid is reacted with a stoichiometric amount of sodium hydroxide or sodium carbonate in a reactor. The reaction is carefully monitored to control the pH to a range of 4.1 to 4.5, which is characteristic of a this compound solution.[9]

-

Filtration: The resulting solution is filtered to remove any minor insoluble impurities.

-

Crystallization: The filtered solution is concentrated by evaporation, leading to supersaturation. The temperature is then carefully controlled to induce crystallization of the desired hydrate (B1144303) of this compound. Crystallization can occur at temperatures between 40 and 95°C.[10]

-

Centrifugation and Drying: The crystallized MSP is separated from the mother liquor using a centrifuge. The resulting cake is then dried in a rotary kiln or fluid bed dryer to obtain the anhydrous or a specific hydrated form.[8]

-

Sieving and Packaging: The dried product is sieved to achieve a uniform particle size and then packaged in well-closed containers to prevent moisture absorption.[2]

Production from Wet-Process Phosphoric Acid

The production of high-purity MSP from wet-process phosphoric acid is more complex due to the need for extensive purification of the raw acid.

-

Phosphoric Acid Purification: This is the most critical step and can be achieved through several methods:

-

Solvent Extraction: This is a common method where the impure phosphoric acid is contacted with an organic solvent, such as a mixture of tri-n-butyl phosphate (TBP) and methyl isobutyl ketone (MIBK) or cyclohexanol (B46403).[11][12] The phosphoric acid is selectively extracted into the organic phase, leaving many of the metallic impurities in the aqueous raffinate. The purified acid is then stripped from the organic solvent using water.

-

Precipitation: Impurities can be precipitated by adjusting the pH. For example, some metallic impurities precipitate as the solution is partially neutralized.[5]

-

Nanofiltration: This membrane-based technology can be used to separate multivalent cations (impurities) from the monovalent phosphate ions. Operating at pressures up to 1000 psig and temperatures between 30°F and 90°F, nanofiltration can remove over 99% of metallic impurities.[13]

-

-

Neutralization and Downstream Processing: Once the phosphoric acid is purified, the subsequent steps of neutralization, crystallization, drying, and packaging are similar to those for the thermal acid process.

Experimental Protocols

Laboratory Scale Synthesis of this compound Monohydrate

Objective: To synthesize this compound monohydrate via the neutralization of phosphoric acid with sodium hydroxide.

Materials:

-

85% (w/w) Phosphoric Acid (H₃PO₄)

-

50% (w/w) Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter

-

Stirring hotplate

-

Crystallizing dish

Procedure:

-

In a beaker, dilute a calculated amount of 85% phosphoric acid with deionized water to achieve a desired concentration (e.g., 30%).

-

Place the beaker on a stirring hotplate and begin stirring.

-

Slowly add the 50% sodium hydroxide solution dropwise to the phosphoric acid solution. Monitor the pH of the solution continuously using a calibrated pH meter.

-

Continue adding the sodium hydroxide solution until the pH of the reaction mixture stabilizes between 4.2 and 4.5.[9] Be cautious as the reaction is exothermic.

-

Filter the resulting solution while hot to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Collect the formed crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in an oven at a temperature below 60°C to obtain this compound monohydrate. Drying at higher temperatures may lead to the formation of the anhydrous form.

Quality Control Testing: Assay of this compound (USP Method)

Objective: To determine the purity of a this compound sample by titration.[9]

Materials:

-

This compound sample

-

1 N Sodium Hydroxide (NaOH) volumetric solution (VS)

-

Phenolphthalein (B1677637) indicator solution (TS)

-

Saturated sodium chloride solution

-

Analytical balance

-

Burette

-

Magnetic stirrer

Procedure:

-

Accurately weigh about 2.5 g of the Monobasic Sodium Phosphate sample.[9]

-

Dissolve the sample in 10 mL of cold water in a beaker.[9]

-

Add 20 mL of a cold, saturated solution of sodium chloride.[9]

-

Add a few drops of phenolphthalein indicator solution.[9]

-

Maintain the temperature of the solution between 10°C and 15°C throughout the titration.[9]

-

Titrate the solution with 1 N sodium hydroxide VS until a permanent pink color is observed.[9]

-

Perform a blank determination and make any necessary corrections.[9]

-

Calculate the percentage of NaH₂PO₄ in the sample. Each mL of 1 N sodium hydroxide is equivalent to 120.0 mg of NaH₂PO₄.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound Forms

| Property | Anhydrous (NaH₂PO₄) | Monohydrate (NaH₂PO₄·H₂O) | Dihydrate (NaH₂PO₄·2H₂O) |

| Molar Mass ( g/mol ) | 119.98[2] | 137.99[9] | 156.01[9] |

| Appearance | White, crystalline powder or granules[2] | White, crystalline powder or granules | Colorless or white crystals |

| Solubility in Water | Freely soluble[2] | Freely soluble | Freely soluble |

| pH (1% solution) | 4.1 - 4.5[9] | 4.1 - 4.5[9] | 4.1 - 4.5 |

| Water Content (USP) | < 2.0%[9] | 10.0% - 15.0%[9] | 18.0% - 26.5%[9] |

Table 2: USP Quality Specifications for Pharmaceutical Grade this compound

| Parameter | Specification |

| Assay (anhydrous basis) | 98.0% - 103.0% of NaH₂PO₄[9] |

| pH (5% solution) | 4.1 - 4.5[9] |

| Insoluble Substances | ≤ 0.2%[9] |

| Chloride | ≤ 0.014%[9] |

| Sulfate | ≤ 0.15%[9] |

| Aluminum, Calcium, and related elements | No turbidity upon alkalinization[9] |

| Arsenic | ≤ 8 ppm[9] |

| Heavy Metals | ≤ 0.002% (20 ppm)[9] |

Mandatory Visualizations

Caption: Production workflow for this compound from thermal phosphoric acid.

Caption: Production workflow for this compound from wet-process phosphoric acid.

Caption: Laboratory synthesis workflow for this compound monohydrate.

References

- 1. This compound (MSP) UK Suppliers & Manufacturers [airedale-group.com]

- 2. chemignition.com [chemignition.com]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The manufacture of this compound from wet process acid by amine extraction [open.uct.ac.za]

- 8. epa.gov [epa.gov]

- 9. uspbpep.com [uspbpep.com]

- 10. fao.org [fao.org]

- 11. Wet process of phosphoric acid purification by solvent extraction using tri-n-butyl phosphate and cyclohexanol mixtures | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 12. gct.com.tn [gct.com.tn]

- 13. US5945000A - Methods of purifying phosphoric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Monosodium Phosphate: pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and buffering range of monosodium phosphate (B84403), a critical component in numerous scientific and pharmaceutical applications. This document outlines the fundamental principles, quantitative data, and detailed experimental methodologies for the characterization of this widely used buffering agent.

Core Concepts: pKa and Buffering Action

Monosodium phosphate (NaH₂PO₄), the monobasic salt of phosphoric acid, is a key player in the phosphate buffer system. The buffering capacity of this system is governed by the equilibria between the different ionization states of phosphoric acid (H₃PO₄). Phosphoric acid is a triprotic acid, meaning it can donate three protons, and therefore has three distinct pKa values.

The second dissociation constant, pKa₂, is the most relevant for the buffering action of this compound, as it represents the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). It is in this range that the phosphate buffer system exhibits its most effective buffering capacity, resisting significant changes in pH upon the addition of an acid or a base. The pKa value is the pH at which the concentrations of the acidic (H₂PO₄⁻) and basic (HPO₄²⁻) forms are equal.

The effective buffering range of a buffer is generally considered to be within ±1 pH unit of its pKa value. Within this range, the buffer can effectively neutralize both added acid and added base, thus maintaining a stable pH environment crucial for many biological and chemical systems.

Quantitative Data

The pKa values of phosphoric acid and the effective buffering range centered around pKa₂ are summarized in the table below. It is important to note that these values can be influenced by experimental conditions such as temperature and the ionic strength of the solution.

| Parameter | Value | Reference(s) |

| pKa₁ (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺) | ~2.15 | [1][2] |

| pKa₂ (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) | 6.8 - 7.21 | [3][4][5][6] |

| pKa₃ (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) | ~12.3-12.4 | |

| **Effective Buffering Range (around pKa₂) ** | ~pH 5.8 - 8.2 | [7] |

Experimental Protocols

The determination of the pKa and buffering range of this compound can be accomplished through several well-established methods. The most common and accessible techniques are potentiometric titration and spectrophotometry.

Potentiometric Titration for pKa Determination

This method involves the gradual addition of a strong base (e.g., NaOH) to a solution of this compound while monitoring the pH. The pKa is determined from the resulting titration curve.

Materials:

-

This compound (NaH₂PO₄)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

Deionized water

Procedure:

-

Prepare the Phosphate Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).

-

Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Set up the Titration: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Perform the Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH of the solution. Add the standardized strong base from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Generate the Titration Curve: Continue the titration until the pH shows a large, rapid increase and then begins to level off again. Plot the recorded pH values (y-axis) against the volume of strong base added (x-axis).

-

Determine the pKa: The pKa is the pH at the half-equivalence point. The equivalence point is the point of inflection on the titration curve where the slope is steepest. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. At this half-equivalence point, the concentrations of the acid (H₂PO₄⁻) and its conjugate base (HPO₄²⁻) are equal, and therefore, pH = pKa.

Determination of Buffering Capacity

Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit.

Materials:

-

Prepared phosphate buffer solution at a desired pH within its buffering range (e.g., pH 7.0)

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burettes

-

Beakers

Procedure:

-

Prepare the Buffer: Prepare a phosphate buffer solution of a known concentration (e.g., 0.1 M) and adjust its pH to the desired value within the buffering range (e.g., pH 7.0) using a strong acid or base.

-

Titrate with Acid: Place a known volume (e.g., 100 mL) of the prepared buffer in a beaker with a magnetic stir bar and a calibrated pH electrode. Record the initial pH. Add the standardized strong acid from a burette in small increments, recording the volume added and the corresponding pH after each addition, until the pH has dropped by approximately one unit.

-

Titrate with Base: Repeat the process with a fresh sample of the same buffer, this time titrating with the standardized strong base until the pH has increased by approximately one unit.

-

Calculate Buffering Capacity: The buffering capacity can be calculated for each addition using the formula: β = ΔB / ΔpH where ΔB is the moles of added acid or base per liter of buffer, and ΔpH is the change in pH. The buffering capacity is highest at the pKa.

Visualizations

Phosphate Buffer System Equilibrium

The following diagram illustrates the equilibrium of the phosphate buffer system, highlighting the central role of the H₂PO₄⁻ / HPO₄²⁻ conjugate acid-base pair.

Caption: Equilibrium of the triprotic phosphoric acid system.

Experimental Workflow for pKa Determination by Potentiometric Titration

The logical flow of the experimental procedure for determining the pKa value of this compound via potentiometric titration is depicted below.

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the Thermal Decomposition of Monosodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium phosphate (B84403) (MSP), an inorganic compound with the formula NaH₂PO₄, undergoes a series of complex chemical transformations upon heating. Understanding the thermal decomposition pathway of MSP is critical for its applications in various fields, including the formulation of pharmaceuticals, food chemistry, and industrial processes. This technical guide provides a comprehensive overview of the thermal decomposition of monosodium phosphate, detailing the sequential formation of key intermediates and final products. It presents quantitative data from thermal analysis techniques, outlines detailed experimental protocols for characterization, and includes visualizations of the decomposition pathway and experimental workflows to facilitate a deeper understanding of the process.

Introduction

This compound, also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is a widely used chemical that exists in anhydrous, monohydrate, and dihydrate forms.[1] Its thermal behavior is of significant interest as it dictates the material's stability and transformation under various processing conditions. The thermal decomposition of MSP is a multi-step process involving dehydration and condensation reactions, leading to the formation of various sodium polyphosphates. This guide will explore the key stages of this decomposition, providing researchers with the necessary data and methodologies to study and control these transformations.

The Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of well-defined stages, each characterized by specific temperature ranges and the formation of distinct chemical species. The primary pathway involves the initial loss of water of hydration (if present), followed by the condensation of the anhydrous salt into various polyphosphates.

The overall decomposition can be summarized as follows:

-

Dehydration: Removal of water molecules.

-

Condensation to Sodium Acid Pyrophosphate (SAPP): Dimerization of this compound.

-

Formation of Sodium Trimetaphosphate (STMP): Cyclization of phosphate units.

-

Formation of Maddrell's Salt: Further polymerization into a long-chain sodium polyphosphate.

dot graph Thermal_Decomposition_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

MSP [label="this compound\n(NaH₂PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAPP [label="Sodium Acid Pyrophosphate\n(Na₂H₂P₂O₇)", fillcolor="#F1F3F4", fontcolor="#202124"]; STMP [label="Sodium Trimetaphosphate\n(Na₃P₃O₉)", fillcolor="#F1F3F4", fontcolor="#202124"]; Maddrell [label="Maddrell's Salt\n((NaPO₃)n)", fillcolor="#F1F3F4", fontcolor="#202124"];

MSP -> SAPP [label="> 169-220°C\n- H₂O", color="#EA4335", fontcolor="#202124"]; SAPP -> STMP [label="> 240-420°C", color="#FBBC05", fontcolor="#202124"]; STMP -> Maddrell [label="~300-500°C", color="#34A853", fontcolor="#202124"]; }

Caption: Thermal decomposition pathway of this compound.

Quantitative Analysis of Decomposition Stages

The thermal decomposition of this compound can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated at a controlled rate. The following table summarizes the expected weight loss at each stage of the decomposition of anhydrous this compound.

| Decomposition Stage | Product Formed | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| Condensation to SAPP | Na₂H₂P₂O₇ | 169 - 250 | 7.5% | ~7.5% |

| Formation of STMP | Na₃P₃O₉ | 240 - 450 | 15.0% (from 3 NaH₂PO₄) | ~15.0% |

Note: The observed weight loss can be influenced by experimental conditions such as heating rate and sample size.

Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the enthalpy changes (ΔH) associated with the decomposition reactions.

| Decomposition Stage | Temperature Range (°C) | Enthalpy Change (ΔH) |

| Dehydration of NaH₂PO₄·2H₂O | 40 - 122 | Endothermic |

| Condensation to Na₂H₂P₂O₇ | 210 - 250 | Endothermic |

| Formation of Na₃P₃O₉ | 300 - 420 | Endothermic |

| Transition to Maddrell's Salt | >500 | Endothermic |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the temperature ranges of dehydration and condensation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q50).[2][3]

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).[4]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent side reactions.[4]

-

Temperature Program:

-

Data Analysis: Record the sample mass as a function of temperature. Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperatures of mass loss, the percentage of mass loss in each step, and the residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as dehydration and condensation.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments 2920).[6]

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum).

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen, at a constant flow rate of 50 mL/min.

-

Temperature Program:

-

Initial Isotherm: Equilibrate the sample at 30°C.

-

Heating Ramp: Heat the sample at a controlled rate of 10°C/min to 600°C.[6]

-

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the DSC thermogram to identify endothermic and exothermic peaks, and to determine the onset temperature, peak temperature, and enthalpy of each transition.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products formed at different stages of the thermal decomposition.

Methodology:

-

Instrument: A powder X-ray diffractometer (e.g., DRON 3.0, Rigaku model).[2][7]

-

Sample Preparation: Heat the this compound sample to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DSC analysis. Cool the sample to room temperature and gently grind it into a fine powder. Mount the powder on a sample holder.

-

Data Collection: Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: Compare the obtained XRD patterns with standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample.

Visualization of Experimental Workflow

A typical experimental workflow for investigating the thermal decomposition of this compound involves a combination of thermal analysis and structural characterization techniques.

Caption: Experimental workflow for studying MSP thermal decomposition.

Formation of Key Products

Sodium Acid Pyrophosphate (SAPP)

The first major condensation product is sodium acid pyrophosphate (Na₂H₂P₂O₇), formed by heating this compound above 169°C.[1] The reaction involves the elimination of one molecule of water from two molecules of this compound:

2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O

This transformation is clearly observed as a distinct weight loss step in TGA.

Sodium Trimetaphosphate (STMP)

Upon further heating, typically in the range of 240°C to 420°C, sodium acid pyrophosphate can undergo further condensation and reorganization to form the cyclic sodium trimetaphosphate (Na₃P₃O₉).[2][8] The formation of this stable cyclic phosphate is a key step in the high-temperature chemistry of this compound. The direct conversion from this compound at 550°C is also reported:[1]

3 NaH₂PO₄ → Na₃P₃O₉ + 3 H₂O

Maddrell's Salt

At temperatures around 300-500°C, particularly with prolonged heating, a highly polymerized, insoluble form of sodium polyphosphate known as Maddrell's salt can be formed.[9] This long-chain polymer has the empirical formula (NaPO₃)n. The formation of Maddrell's salt can be influenced by factors such as the presence of catalysts.[9]

Conclusion

The thermal decomposition of this compound is a predictable yet complex process that yields a variety of condensed phosphates with distinct properties and applications. A thorough understanding of the decomposition pathway, the temperature ranges for each transformation, and the quantitative aspects of the reactions is essential for researchers and professionals working with this compound. By employing the detailed experimental protocols outlined in this guide, scientists can accurately characterize the thermal behavior of this compound and its decomposition products, enabling better control over material properties and process outcomes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. benchchem.com [benchchem.com]

- 5. datapdf.com [datapdf.com]

- 6. arpnjournals.org [arpnjournals.org]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. computational chemistry - Methods to study reaction mechanisms in solid state reactions and identifying intermediates - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

The Solubility Profile of Monosodium Phosphate: A Technical Guide for Researchers

An In-depth Examination of Monosodium Phosphate's Behavior in Aqueous and Organic Media

Monosodium phosphate (B84403) (MSP), also known as sodium dihydrogen phosphate (NaH₂PO₄), is an inorganic compound widely utilized across the pharmaceutical, food, and chemical industries for its properties as a buffering agent, acidulant, and sequestrant.[1][2] A thorough understanding of its solubility is critical for professionals in drug development and scientific research, as this fundamental property governs its application in formulation, synthesis, and biological systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and a logical workflow for solubility determination.